molecular formula C4H4Br2O4 B1298867 meso-2,3-Dibromosuccinic acid CAS No. 608-36-6

meso-2,3-Dibromosuccinic acid

Cat. No. B1298867
CAS RN: 608-36-6
M. Wt: 275.88 g/mol
InChI Key: FJWGRXKOBIVTFA-XIXRPRMCSA-N
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Description

Meso-2,3-dibromosuccinic acid is a dibrominated derivative of succinic acid, which is a dicarboxylic acid. While the provided papers do not directly discuss meso-2,3-dibromosuccinic acid, they do provide information on closely related compounds, such as meso-2,3-dimercaptosuccinic acid (DMSA), which is known for its metal chelating properties, particularly in the treatment of lead poisoning . Another study discusses the reaction of dimethyl meso-2,3-dibromosuccinate with α-methylbenzylamine, leading to the formation of Schiff bases and trans-aziridine, which are intermediates in the synthesis of optically active aspartic acid .

Synthesis Analysis

The synthesis of related compounds involves the reaction of dibromosuccinate derivatives with various amines. For instance, the reaction between dimethyl meso-2,3-dibromosuccinate and α-methylbenzylamine results in the formation of Schiff bases and trans-aziridine, which are further processed to produce optically active aspartic acid . This indicates that meso-2,3-dibromosuccinic acid could potentially be used as a starting material for the synthesis of biologically relevant molecules.

Molecular Structure Analysis

The molecular structure of meso-2,3-dibromosuccinic acid would consist of a four-carbon chain with carboxylic acid groups at each end and bromine atoms attached to the second and third carbon atoms. The related compound, meso-2,3-dimercaptosuccinic acid, has been shown to chelate metals through coordination with sulfur and oxygen atoms . The presence of bromine atoms in meso-2,3-dibromosuccinic acid would likely influence its reactivity and the types of reactions it can participate in.

Chemical Reactions Analysis

The chemical reactions involving meso-2,3-dibromosuccinic acid derivatives are diverse. For example, the formation of Schiff bases from dimethyl meso-2,3-dibromosuccinate indicates that these compounds can engage in nucleophilic substitution reactions with amines . Additionally, the chelating ability of meso-2,3-dimercaptosuccinic acid suggests that the dibromosuccinic acid derivatives could also form complexes with metal ions, although the specific chemistry would depend on the nature of the substituents and the metal ions involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of meso-2,3-dibromosuccinic acid would be influenced by its dibrominated and dicarboxylic acid structure. The presence of bromine would make the compound relatively dense and possibly reactive towards nucleophiles. The carboxylic acid groups would confer solubility in polar solvents and the ability to donate protons, making the compound acidic. The related meso-2,3-dimercaptosuccinic acid has been characterized by its acid dissociation constants and the formation constants of its metal chelates, which are important for understanding its behavior in biological systems . Similar studies on meso-2,3-dibromosuccinic acid would be necessary to fully understand its properties.

Scientific Research Applications

Application in Metal Oxygen Connectivities in Cu(II) Complexes

  • Specific Scientific Field : This application falls under the field of Chemistry , specifically in the study of Metal Oxygen Connectivities in Cu(II) Complexes .

  • Methods of Application or Experimental Procedures : The specific methods of application involve synthesizing two metal oxygen connectivities Cu(II) complexes. The first complex is [Cu3(H2O)2(μ3–OH)2(μ2–OAc)2(DBrS)]⋅4H2O 1 and the second is Cu3(H2O)4(DBrS)2⋅4H2O 2 .

  • Results or Outcomes : The study of magnetic property indicates that antiferromagnetic coupling interactions exist between the adjacent Cu(II) ions .

Application in Organic Synthesis & Pharmaceutical Intermediate

  • Specific Scientific Field : This application falls under the field of Organic Chemistry and Pharmaceuticals .

Application in Production of Meso 2,3-Dibromosuccinic Acid

  • Specific Scientific Field : This application falls under the field of Chemistry , specifically in the production of meso 2,3-Dibromosuccinic acid .

  • Methods of Application or Experimental Procedures : The specific method of application involves the bromination of fumaric or maleic acid in an aqueous solution .

  • Results or Outcomes : The outcome of this process is the production of meso 2,3-Dibromosuccinic acid .

Application in Quantification and Biodegradability Assessment

  • Specific Scientific Field : This application falls under the field of Environmental Chemistry .

  • Methods of Application or Experimental Procedures : The specific methods of application involve the use of an ion chromatographic method for the quantitative analysis of surface-bound sulfur-containing molecules such as meso-2,3-dimercaptosuccinic acid . The method determines the amount of sulfate generated by complete oxidation of sulfur present in the molecule .

  • Results or Outcomes : The results showed that both free and nanoparticle-bound meso-2,3-dimercaptosuccinic acid was degraded to a negligible extent, suggesting long-term environmental stability of meso-2,3-dimercaptosuccinic acid-coated iron oxide nanoparticles .

Safety And Hazards

Meso-2,3-Dibromosuccinic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

(2S,3R)-2,3-dibromobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWGRXKOBIVTFA-XIXRPRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@@H](C(=O)O)Br)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031404
Record name meso-2,3-Dibromosuccinic acid
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Molecular Weight

275.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

meso-2,3-Dibromosuccinic acid

CAS RN

608-36-6, 1114-00-7
Record name rel-(2R,3S)-2,3-Dibromobutanedioic acid
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Record name 2,3-Dibromosuccinic acid, meso-
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Record name meso-2,3-Dibromosuccinic acid
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Record name Meso-2,3-dibromosuccinic acid
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Record name (±)-2,3-dibromosuccinic acid
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Record name 2,3-Dibrombernsteins�ure, meso-
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Record name 2,3-DIBROMOSUCCINIC ACID, MESO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
WD Weng, YQ Zheng, F Jiang, QJ Niu… - Journal of Cluster Science, 2015 - Springer
Two metal oxygen connectivities Cu(II) complexes [Cu 3 (H 2 O) 2 (μ 3 –OH) 2 (μ 2 –OAc) 2 (DBrS)]⋅4H 2 O 1 and [Cu 3 (H 2 O) 4 (DBrS) 2 ](DBrS M )⋅4H 2 O 2 have been synthesized …
Number of citations: 3 link.springer.com
X Yu, T Shi, L An, G Zhang… - Journal of Polymer …, 2007 - Wiley Online Library
The functionalization of monomer units in the form of macroinitiators in an orthogonal fashion yields more predictable macromolecular architectures and complex polymers. Therefore, a …
Number of citations: 1 onlinelibrary.wiley.com
A Fischer - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
The title compound, C4H3BrO4, was obtained from a solution of meso-2,3-dibromosuccinic acid and vanadium(IV) oxide. The crystals are isostructural with chloromaleic acid and the …
Number of citations: 3 scripts.iucr.org
H McKENNIS JR, AS YARD - The Journal of Organic Chemistry, 1958 - ACS Publications
meso and dZ-2, 3-Diaminosuccinic acids have been synthesized by hydrogenolysis of the corresponding bisbenzylamino compounds at room temperature in the presence ofPd-C and …
Number of citations: 15 pubs.acs.org
J Tomsho, JR McKee, M Zanger - Journal of chemical education, 1999 - ACS Publications
Microscale procedures for the synthesis of meso- and racemic-2,3-dibromosuccinic acids are described. The methods differ from standard large-scale syntheses of these compounds …
Number of citations: 5 pubs.acs.org
CB Aakeröy, AM Beatty, M Nieuwenhuyzen, M Zou - Tetrahedron, 2000 - Elsevier
The syntheses and crystal structures of four cocrystals; 2-pyridone fumaric acid (2/1), 2-pyridone meso-2,3-dibromosuccinic acid (2/1), 5-chloro-2-pyridone adipic acid (2/1) and 6-methyl…
Number of citations: 52 www.sciencedirect.com
F Jiang, WD Weng, YQ Zheng, WG Zhu… - Journal of Chemical …, 2015 - Springer
Two coordination polymers, Cu(bipy)(DBrS) 1 and Co(bipy)(H 2 O) 2 (DBrS) 2 with bipy = 2,2′-bipyridine, H 2 DBrS = meso-2,3-dibromosuccinic acid represent rare examples of metal …
Number of citations: 1 link.springer.com
WD Weng, YQ Zheng, HL Zhu, JQ Xu - Journal of Cluster Science, 2015 - Springer
Two new supramolecular compounds were synthesized and characterized with the formula of [Cu(bipy) 2 (OAc)]·(DBrS) 1/2 ·5H 2 O 1, [Co(phen) 2 (CO 3 )]·(DBrS) 1/2 ·5H 2 O 2 (H 2 …
Number of citations: 3 link.springer.com
DX Li, D Xu, Y Xu - Journal of Coordination Chemistry, 2007 - Taylor & Francis
The supramolecular framework [Cu 2 (TU) 4 · (TAA) 4 ] n (TU = thiourea; TAA = 2-(2-imino-4-oxo-5-thiazolidinylidene)acetic anion) has been synthesized by reaction of CuCl 2 · 2H 2 O …
Number of citations: 5 www.tandfonline.com
QY Zhang, KF Ma, HP Xiao, XH Li, Q Shi - Journal of Solid State Chemistry, 2014 - Elsevier
Two carboxylato-bridged allomeric compounds, {[Cu 2 (dbsa) 2 (hmt) (H 2 O) 4 ] 1/2 ·2H 2 O} n (1), {[Ni(dbsa)(H 2 O) 2 ] 1/2 [Ni(dbsa)(hmt)(H 2 O) 2 ] 1/2 ·2H 2 O} n (2) (H 2 dbsa=meso-2…
Number of citations: 2 www.sciencedirect.com

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